molecular formula C15H13N B372615 2-(4-Phenylbuta-1,3-dienyl)pyridine

2-(4-Phenylbuta-1,3-dienyl)pyridine

Cat. No.: B372615
M. Wt: 207.27g/mol
InChI Key: NJCSDLLKYWVORU-ZVSIBQGLSA-N
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Description

2-(4-Phenylbuta-1,3-dienyl)pyridine is a conjugated diene derivative featuring a pyridine ring linked to a phenyl-substituted butadienyl chain. This compound is synthesized via rhodium-N-heterocyclic carbene (Rh-NHC)-catalyzed C–C coupling between 2-vinylpyridine and phenylacetylene under optimized conditions (40 °C, 5 mol% catalyst loading) . The reaction produces (1Z,3E)-2-(4-phenylbuta-1,3-dien-1-yl)pyridine as an intermediate, which can undergo a 6π electrocyclization involving the pyridine’s C=N bond and conjugated diene system to yield 3-phenyl-4H-quinolizine, a heterocyclic structure of interest in medicinal and materials chemistry . The compound’s extended π-conjugation and planar geometry make it a valuable precursor for synthesizing fused polycyclic aromatic systems.

Properties

Molecular Formula

C15H13N

Molecular Weight

207.27g/mol

IUPAC Name

2-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridine

InChI

InChI=1S/C15H13N/c1-2-8-14(9-3-1)10-4-5-11-15-12-6-7-13-16-15/h1-13H/b10-4+,11-5+

InChI Key

NJCSDLLKYWVORU-ZVSIBQGLSA-N

SMILES

C1=CC=C(C=C1)C=CC=CC2=CC=CC=N2

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/C2=CC=CC=N2

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC2=CC=CC=N2

solubility

0.7 [ug/mL]

Origin of Product

United States

Scientific Research Applications

Organic Electronics

One of the prominent applications of 2-(4-Phenylbuta-1,3-dienyl)pyridine is in the development of organic light-emitting diodes (OLEDs). The compound can serve as an organic dye, functioning as a singlet or triplet emitter. Research has shown that derivatives of this compound exhibit significant optical properties, including high molar extinction coefficients and favorable charge transport characteristics. For instance, a series of dyes based on similar structures were synthesized and characterized for their potential use in OLEDs, demonstrating intense intramolecular charge transfer bands in the visible range .

Antimalarial Activity

Recent studies have highlighted the potential antimalarial properties of this compound and its derivatives. In vivo investigations demonstrated that certain compounds synthesized from this structure exhibited moderate to high antimalarial activity against Plasmodium berghei in infected mice. The compounds were tested using a four-day suppressive standard test, revealing promising results comparable to standard treatments like chloroquine phosphate . This suggests that this compound could be a valuable scaffold for developing new antimalarial agents.

Anticancer Research

Another significant application is in anticancer research. Compounds derived from this compound have been evaluated for their cytotoxic effects against various cancer cell lines. A structure–activity relationship study indicated that modifications to the pyridine structure could enhance selective activity against specific cancers, such as breast and renal cancers . The ability to target cancer cells effectively while minimizing toxicity to normal cells makes this compound a candidate for further development in oncology.

Synthesis of Novel Chemical Entities

The versatility of this compound in organic synthesis has also been explored. It serves as a key intermediate for synthesizing multisubstituted alkenylpyridines through various chemical reactions, including rearrangements and coupling reactions. These synthetic pathways allow for the generation of diverse chemical entities with potential applications across different domains .

Material Science

In material science, the optical and electrochemical properties of this compound make it suitable for applications in sensors and photovoltaic devices. Its ability to absorb light efficiently can be harnessed in developing materials that convert solar energy into electrical energy or detect specific chemical species through changes in conductivity or fluorescence .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(4-phenylbuta-1,3-dienyl)pyridine distinguish it from related pyridine-based derivatives. Below, we compare it with 4-[(trimethylsilyl)buta-1,3-diyn-1-yl]pyridine , a structurally analogous compound with distinct substituents and bonding patterns (Table 1) .

Key Structural and Functional Differences:

Substituent Effects: this compound: The phenylbutadienyl group introduces electron-rich conjugated double bonds, enabling electrocyclization and participation in π-stacking interactions .

Reactivity: The diene system in this compound undergoes thermal or catalytic electrocyclization to form nitrogen-containing heterocycles (e.g., 4H-quinolizines) . The diyne moiety in 4-[(trimethylsilyl)buta-1,3-diyn-1-yl]pyridine is inert under similar conditions but may serve as a ligand for transition-metal catalysts or participate in click chemistry due to its alkyne functionality .

Synthetic Utility :

  • The Rh-NHC-mediated synthesis of this compound highlights its role as a transient intermediate in constructing complex heterocycles .
  • 4-[(trimethylsilyl)buta-1,3-diyn-1-yl]pyridine’s synthetic applications remain less explored, though its TMS group suggests utility in protecting alkyne motifs during multi-step syntheses .

In contrast, 4-[(trimethylsilyl)buta-1,3-diyn-1-yl]pyridine (C₁₂H₁₃NSi) has a measured LogP of 2.31, indicating lower lipophilicity due to the polar TMS group .

Table 1. Comparative Data for this compound and 4-[(trimethylsilyl)buta-1,3-diyn-1-yl]pyridine

Property This compound 4-[(trimethylsilyl)buta-1,3-diyn-1-yl]pyridine
Molecular Formula C₁₅H₁₃N C₁₂H₁₃NSi
Molecular Weight (g/mol) 195.27 (calculated) 199.32
Key Functional Groups Conjugated diene, pyridine Diyne, trimethylsilyl, pyridine
Synthetic Method Rh-NHC-catalyzed C–C coupling Not reported (likely silylation or Sonogashira coupling)
Reactivity Electrocyclization to 4H-quinolizines Potential for metal coordination or click chemistry
LogP ~3.2 (estimated) 2.31 (measured)

Preparation Methods

Iridium-Catalyzed Hydroalkenylation

Iridium complexes with N-heterocyclic carbene (NHC) ligands enable efficient hydroalkenylation of terminal alkynes with 2-vinylpyridine. The reaction proceeds via Ir<sup>III</sup> intermediates, yielding (Z,E)-configured 2-(4-phenylbuta-1,3-dienyl)pyridine as the major product (up to 89% yield). Key features include:

  • Catalyst : Ir(acac)(IPr)(η<sup>2</sup>-coe) (acac = acetylacetonate; IPr = 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-carbene).

  • Conditions : Toluene, 80°C, 12–24 hours.

  • Scope : Aromatic and aliphatic alkynes compatible; electron-deficient alkynes show higher reactivity.

A side pathway involving quinolizine intermediates leads to minor (Z)-2-(butadienyl)-5-substituted pyridines (up to 21% yield).

Palladium-Mediated Heck Coupling

Palladium catalysts facilitate coupling between 2-bromopyridine and 1,3-dienyl stannanes or boronic esters. For example:

  • Substrate : 2-Bromo-4-phenylbuta-1,3-diene.

  • Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%).

  • Conditions : DMF, 100°C, K<sub>2</sub>CO<sub>3</sub> base.

  • Yield : 65–78% with minimal homocoupling byproducts.

Cyclization and Rearrangement Strategies

Microwave-Assisted 2,3-Rearrangement of O-Homoallenylic Oximes

O-Homoallenylic oximes undergo 2,3-sigmatropic rearrangement under microwave irradiation to form 2-alkenylpyridines:

  • Substrate : O-Homoallenyl oxime derivatives.

  • Conditions : DMSO, 160°C, 4 hours.

  • Yield : 80% for this compound.

  • Advantage : Rapid reaction time (<4 hours) compared to conventional heating.

Three-Component Cyclocondensation

A modified Bohlmann-Rahtz reaction combines 1,3-dicarbonyl compounds, alkynones, and ammonium acetate:

  • Example : Ethyl acetoacetate, phenylpropiolaldehyde, NH<sub>4</sub>OAc.

  • Conditions : Ethanol, reflux, 12 hours.

  • Yield : 70–85% with regioselective pyridine ring formation.

Condensation and Aldol-Based Approaches

Aldol Condensation of Pyridine Carbaldehydes

2-Pyridinecarbaldehyde reacts with cinnamaldehyde derivatives under basic conditions:

  • Base : NaOEt (2 equiv).

  • Solvent : Ethanol, room temperature.

  • Yield : 62–75% after column purification.

  • Limitation : Requires stoichiometric base and yields mixtures of E/Z isomers.

PEG-400 Mediated One-Pot Synthesis

Polyethylene glycol (PEG-400) acts as a green solvent and phase-transfer catalyst:

  • Substrates : Acetophenone, 2-pyridinecarboxaldehyde, NH<sub>4</sub>OAc.

  • Conditions : 100°C, 6 hours.

  • Yield : 72% with no need for inert atmosphere.

Comparison of Methods

MethodCatalyst/ReagentYield (%)Reaction TimeStereoselectivityScalability
Ir-Catalyzed HydroalkenylationIr(acac)(IPr)8912–24 hHigh (Z,E)Moderate
Pd-Mediated Heck CouplingPd(PPh<sub>3</sub>)<sub>4</sub>7824 hModerateHigh
Microwave RearrangementNone804 hHighHigh
Three-Component CyclocondensationNH<sub>4</sub>OAc8512 hRegioselectiveHigh
PEG-400 CondensationNaOH726 hLowHigh

Challenges and Optimization Strategies

  • Stereocontrol : Ir-catalyzed methods outperform others in E/Z selectivity but require expensive catalysts.

  • Byproduct Formation : Heck couplings often yield homocoupled dienes; additive screening (e.g., Ag<sub>2</sub>CO<sub>3</sub>) suppresses this.

  • Solvent Systems : PEG-400 reduces environmental impact but complicates product isolation compared to toluene or DMF.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Phenylbuta-1,3-dienyl)pyridine, and how can reaction conditions be optimized for yield?

Methodological Answer: The compound can be synthesized via Rhodium-N-Heterocyclic Carbene (Rh-NHC) catalyzed C–C coupling reactions. Evidence from catalytic studies (40°C, 5 mol% catalyst loading, C6D6 solvent) shows that catalyst selection and stoichiometric ratios (e.g., 1:1 pyridine:alkyne) critically influence yield and byproduct formation . For example, Rh-NHC catalysts promote the formation of (1Z,3E)-2-(4-phenylbuta-1,3-dienyl)pyridine alongside 3-phenyl-4H-quinolizine due to 6π electrocyclization . Optimization should include:

  • Screening catalysts (e.g., Rh vs. Pd) for regioselectivity.
  • Adjusting reaction time and temperature to minimize side reactions.
  • Using inert solvents (e.g., deuterated benzene) for reproducibility.

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: While specific toxicity data for this compound are limited, general pyridine derivative safety protocols apply:

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact .
  • Store in airtight containers under inert gas (e.g., N2) to prevent degradation .
  • Follow JIS Z 7253:2019 or EU (EC) 2015/830 standards for waste disposal, particularly for halogenated byproducts .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • NMR Spectroscopy : Coupling constants (e.g., 3JHH15^3J_{H-H} \approx 15 Hz) confirm E/Z stereochemistry in dienyl moieties .
  • X-Ray Crystallography : Use SHELXL for refinement (monoclinic space group C2/c, a=32.5600(6)a = 32.5600(6) Å, b=12.6414(2)b = 12.6414(2) Å) to resolve bond lengths and angles .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting data from NMR and X-ray analyses be resolved when characterizing this compound derivatives?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., conformational flexibility) in solution vs. solid-state rigidity:

  • Perform variable-temperature NMR to detect rotational barriers or tautomerism .
  • Compare multiple crystal structures (e.g., using SHELXD for phase determination) to assess packing effects .
  • Use DFT calculations to model energetically favorable conformers and validate against experimental data .

Q. What mechanistic insights explain the formation of 3-phenyl-4H-quinolizine as a byproduct during synthesis?

Methodological Answer: The byproduct arises via 6π electrocyclization of the conjugated dienyl-pyridine system. Key factors include:

  • Reaction Kinetics : Longer reaction times favor cyclization over coupling; monitor intermediates via in-situ NMR .
  • Catalyst Effects : Rh-NHC catalysts may lower activation energy for cyclization. Compare with non-catalytic conditions to isolate kinetic vs. thermodynamic control .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states for cyclization .

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be addressed for this compound derivatives?

Methodological Answer:

  • Disorder Handling : Use SHELXL's PART instruction to model disordered atoms (e.g., solvent molecules) with constrained occupancy .
  • Twinning : For twinned crystals (common in monoclinic systems), apply HKLF5 format in SHELXL to deconvolute overlapping reflections .
  • Data Quality : Collect high-resolution data (e.g., synchrotron sources) and apply multi-scan absorption corrections (e.g., SADABS) .

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